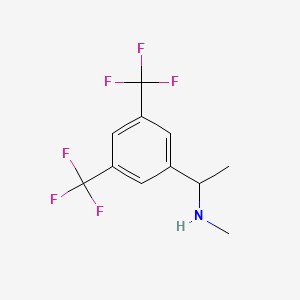

1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F6N/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIAARPZLAPMHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621553 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290297-43-7 | |

| Record name | [1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]methylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290297-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)-alpha,N-dimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine, a key chiral intermediate in the synthesis of advanced pharmaceutical compounds. This document delves into its chemical and physical properties, provides detailed protocols for its synthesis and analysis, and explores its primary application as a building block for the neurokinin-1 (NK1) receptor antagonist, Casopitant. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization and evaluation of this important chemical entity.

Introduction

This compound, a chiral amine, has garnered significant interest in the pharmaceutical industry due to its integral role as a precursor in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structure, featuring a phenyl ring substituted with two trifluoromethyl groups, imparts specific properties that are leveraged in the design of targeted therapeutics. This guide will provide an in-depth exploration of this compound, from its fundamental characteristics to its practical applications in drug development.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, synthesis, and analysis. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine | PubChem |

| CAS Number | 290297-43-7 | [1] |

| Molecular Formula | C₁₁H₁₁F₆N | [1][2] |

| Molecular Weight | 271.20 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |

| Boiling Point | Not explicitly stated | - |

| Melting Point | Not explicitly stated | - |

| Solubility | Expected to be soluble in organic solvents | - |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3,5-bis(trifluoromethyl)bromobenzene. The first step involves the formation of the corresponding ketone, followed by reductive amination.

Synthesis of the Ketone Precursor: 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone

The precursor ketone can be synthesized via a Grignard reaction between 3,5-bis(trifluoromethyl)bromobenzene and a suitable acetylating agent.

Reaction Scheme:

Caption: Synthesis of the ketone precursor.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add magnesium turnings. Add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. The mixture is typically heated to reflux to ensure complete formation of the Grignard reagent.

-

Acetylation: Cool the Grignard solution in an ice bath. In a separate flask, prepare a solution of acetic anhydride in anhydrous THF. Add the Grignard reagent to the acetic anhydride solution dropwise, maintaining a low temperature.

-

Work-up: After the addition is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-(3,5-bis(trifluoromethyl)phenyl)ethanone.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reductive Amination to this compound

The final product is synthesized by the reductive amination of the ketone with methylamine.

Reaction Scheme:

Caption: Reductive amination workflow.

Experimental Protocol:

-

Imine Formation: Dissolve 1-(3,5-bis(trifluoromethyl)phenyl)ethanone in a suitable solvent such as methanol or dichloromethane. Add a solution of methylamine (as a solution in THF or ethanol, or as the hydrochloride salt with a base like triethylamine). Stir the mixture at room temperature to form the imine intermediate. The reaction can be monitored by TLC or GC-MS.

-

Reduction: Once imine formation is complete, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for this transformation. Add the reducing agent portion-wise to control the reaction temperature.

-

Work-up: After the reaction is complete, quench by the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over a suitable drying agent, and concentrate in vacuo.

-

Purification: The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure this compound.

Analytical Methodologies

Robust analytical methods are essential for ensuring the purity and identity of this compound. The following are recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound and for monitoring reaction progress.

Suggested HPLC Parameters:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA |

| Gradient | A suitable gradient from a higher aqueous composition to a higher organic composition (e.g., 5% to 95% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides information on both the purity and the molecular weight of the compound, and can be used to identify impurities.

Suggested GC-MS Parameters:

| Parameter | Condition |

| Column | A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes |

| Injector Temperature | 250 °C |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the structural elucidation of the molecule.

Predicted ¹H NMR (300 MHz, CDCl₃) Chemical Shifts:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.8 | s | 2H |

| Aromatic-H | ~7.7 | s | 1H |

| CH-N | ~3.8 | q | 1H |

| N-CH₃ | ~2.4 | s | 3H |

| CH-CH₃ | ~1.4 | d | 3H |

| NH | Variable | br s | 1H |

Predicted ¹³C NMR (75 MHz, CDCl₃) Chemical Shifts:

| Carbon | Chemical Shift (ppm) |

| Aromatic C-CF₃ | ~132 (q) |

| Aromatic CH | ~127 |

| Aromatic CH | ~121 |

| CF₃ | ~123 (q) |

| CH-N | ~58 |

| N-CH₃ | ~34 |

| CH-CH₃ | ~23 |

Note: Predicted chemical shifts are estimates and should be confirmed with experimental data. Coupling constants (J values) for the quartets of the CF₃ and the carbons attached to them would also be observable.

Application in Drug Development: Synthesis of Casopitant

The primary application of this compound is as a key chiral intermediate in the synthesis of Casopitant .

Casopitant: An NK1 Receptor Antagonist

Casopitant is a potent and selective neurokinin-1 (NK1) receptor antagonist.[2] The NK1 receptor is the primary receptor for substance P, a neuropeptide involved in nausea and vomiting pathways.[3] By blocking the NK1 receptor, Casopitant effectively prevents both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[2]

Role in the Synthesis of Casopitant

This compound provides the core chiral backbone of the Casopitant molecule. It is typically coupled with another complex fragment to form the final drug substance.

Simplified Synthetic Pathway to Casopitant:

Caption: Simplified Casopitant synthesis.

The synthesis involves an amide bond formation between the secondary amine of this compound and an activated carboxylic acid derivative of the other major fragment of the Casopitant molecule.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

GHS Hazard Information:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

Conclusion

This compound is a fundamentally important building block in modern pharmaceutical synthesis, most notably for the antiemetic drug Casopitant. A thorough understanding of its properties, synthesis, and analysis, as outlined in this guide, is essential for its effective and safe use in research and development. The methodologies and data presented here provide a solid foundation for scientists and professionals working with this key intermediate, facilitating the advancement of new and improved therapeutic agents.

References

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Ruhlmann, C., & Herrstedt, J. (2009). Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Therapeutic Advances in Medical Oncology, 1(2), 63–73. [Link]

-

PubChem. (n.d.). Casopitant. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (CAS Number: 290297-43-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine, a key chemical intermediate in pharmaceutical synthesis. The document delves into its chemical and physical properties, outlines a detailed synthetic pathway via reductive amination of its corresponding ketone precursor, and discusses its primary application in the development of neurokinin-1 (NK1) receptor antagonists, exemplified by the drug Casopitant. Furthermore, this guide includes essential safety and handling information, predicted analytical data including NMR and mass spectrometry, and a proposed analytical method for purity assessment. The content is structured to provide researchers and drug development professionals with a thorough understanding of this compound's significance and practical application.

Introduction: A Pivotal Intermediate in Neuropharmacology

This compound is a fluorinated aromatic amine that has garnered significant attention in the pharmaceutical industry. Its unique structural features, particularly the presence of two trifluoromethyl groups on the phenyl ring, impart distinct physicochemical properties that are highly advantageous in drug design. These electron-withdrawing groups can enhance metabolic stability and receptor binding affinity of the final active pharmaceutical ingredient (API).

The primary significance of this compound lies in its role as a crucial building block in the synthesis of Casopitant, a potent and selective neurokinin-1 (NK1) receptor antagonist.[1] NK1 receptor antagonists are a class of drugs that block the action of substance P, a neuropeptide involved in emesis (nausea and vomiting), pain, and mood regulation.[2] By serving as a key intermediate for Casopitant, this compound plays a vital role in the development of advanced antiemetic therapies, particularly for managing chemotherapy-induced nausea and vomiting (CINV).[3]

This guide will provide an in-depth exploration of this compound, from its fundamental properties to its synthesis and application, offering valuable insights for scientists engaged in medicinal chemistry and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.

| Property | Value | Source |

| CAS Number | 290297-43-7 | [4] |

| Molecular Formula | C₁₁H₁₁F₆N | [4][5] |

| Molecular Weight | 271.20 g/mol | [4][5] |

| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine | |

| Synonyms | (1-(3,5-Bis(trifluoromethyl)phenyl)ethyl)methylamine, N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine | |

| Appearance | Expected to be a solid or oil | |

| Storage | Sealed in a dry environment at 2-8°C | [4] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process, commencing with the synthesis of the ketone precursor, 1-(3,5-bis(trifluoromethyl)phenyl)ethanone, followed by a reductive amination reaction.

Synthesis of the Ketone Precursor: 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone

The precursor ketone is a known intermediate in the synthesis of therapeutic agents.[6] A common and effective method for its preparation involves the Grignard reaction.

Reaction Scheme:

Figure 1: Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone.

Experimental Protocol:

-

Grignard Reagent Formation: To a solution of 3,5-bis(trifluoromethyl)bromobenzene in an anhydrous ethereal solvent such as tetrahydrofuran (THF), magnesium turnings are added. The reaction is initiated, often with gentle heating or the addition of an iodine crystal, to form the corresponding Grignard reagent.

-

Acylation: The freshly prepared Grignard reagent is then added to a solution of an acylating agent, such as acetic anhydride, typically at a low temperature to control the exothermic reaction.

-

Work-up: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield 1-(3,5-bis(trifluoromethyl)phenyl)ethanone.

Reductive Amination to Yield this compound

The final step in the synthesis is the reductive amination of the ketone with methylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reaction Scheme:

Figure 2: Reductive Amination to the Target Compound.

Experimental Protocol:

-

Reaction Setup: 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone is dissolved in a suitable solvent, such as 1,2-dichloroethane or methanol.

-

Amine Addition: Methylamine, either as a solution in a solvent or as a gas, is added to the ketone solution.

-

Reducing Agent Addition: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture. The use of these reagents is advantageous as they are selective for the iminium ion over the ketone, minimizing the formation of the corresponding alcohol as a byproduct.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched, typically with an aqueous basic solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the crude product, which can be further purified by column chromatography if necessary.

Application in Drug Development: The Synthesis of Casopitant

The primary and most well-documented application of this compound is as a pivotal intermediate in the multi-step synthesis of Casopitant.[7] Casopitant is a neurokinin-1 (NK1) receptor antagonist that has been investigated for the prevention of chemotherapy-induced nausea and vomiting (CINV).[3]

Mechanism of Action of NK1 Receptor Antagonists

The emetic reflex is a complex process involving multiple neurotransmitter pathways. Substance P, a neuropeptide, is a key mediator of the emetic signal through its interaction with NK1 receptors located in the central nervous system, particularly in the area postrema and the nucleus tractus solitarius.[8] Chemotherapy can trigger the release of substance P, leading to both acute and delayed emesis.[9]

NK1 receptor antagonists, such as Casopitant, competitively block the binding of substance P to its receptor, thereby inhibiting the downstream signaling cascade that leads to nausea and vomiting.[8] This mechanism of action is complementary to that of 5-HT₃ receptor antagonists, which are also used in the management of CINV.[2]

Figure 3: Mechanism of Action of NK1 Receptor Antagonists.

Analytical Characterization

Accurate analytical characterization is paramount for ensuring the purity and identity of this compound.

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the N-methyl protons, and the methyl protons of the ethyl group. The aromatic region would likely display two signals corresponding to the protons on the substituted phenyl ring. The methine proton would appear as a quartet, coupled to the adjacent methyl group. The N-methyl group would be a singlet, and the other methyl group would be a doublet, coupled to the methine proton.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the trifluoromethyl carbons, the aromatic carbons, the methine carbon, the N-methyl carbon, and the ethyl methyl carbon. The presence of the two trifluoromethyl groups would significantly influence the chemical shifts of the aromatic carbons.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (271.20 g/mol ). Fragmentation patterns would likely involve the loss of a methyl group and cleavage of the bond between the methine carbon and the aromatic ring.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |

| Gradient | A suitable gradient from a higher proportion of A to a higher proportion of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 220 nm) |

| Injection Volume | 10 µL |

This method would allow for the separation of the target compound from its starting materials and any potential byproducts, enabling accurate purity assessment. Method validation should be performed in accordance with ICH guidelines.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

-

Avoid inhalation, ingestion, and contact with skin and eyes.[10]

-

Store in a tightly sealed container in a cool, dry place.[4]

Conclusion

This compound is a valuable and strategically important chemical intermediate in the pharmaceutical industry. Its synthesis, primarily through the reductive amination of 1-(3,5-bis(trifluoromethyl)phenyl)ethanone, is a key step in the production of advanced therapeutics, most notably the NK1 receptor antagonist Casopitant. The presence of the bis(trifluoromethyl)phenyl moiety is crucial for the desired pharmacological properties of the final drug product. This technical guide has provided a comprehensive overview of its properties, synthesis, applications, and safety considerations, serving as a valuable resource for researchers and professionals in the field of drug development. A thorough understanding and proficient handling of this intermediate are essential for the successful advancement of novel neuropharmacological agents.

References

-

Aziz, F. (n.d.). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. AME Publishing Company. Retrieved from [Link]

-

Navari, R. M. (2009). Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Expert Opinion on Investigational Drugs, 18(8), 1147–1155. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Antiemetic Neurokinin-1 Receptor Blockers. In StatPearls. Retrieved from [Link]

-

Wikipedia. (n.d.). NK1 receptor antagonist. Retrieved from [Link]

-

Navari, R. M. (2008). Casopitant, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities. Current Opinion in Investigational Drugs, 9(7), 776-785. Retrieved from [Link]

-

ACS Publications. (2010). Development of a Dynamic Kinetic Resolution for the Isolation of an Intermediate in the Synthesis of Casopitant Mesylate: Application of QbD Principles in the Definition of the Parameter Ranges, Issues in the Scale-Up and Mitigation Strategies. Organic Process Research & Development, 14(4), 862–871. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.

-

Patsnap Synapse. (n.d.). Casopitant Mesylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines... Retrieved from [Link]

-

Journal of Pharmaceutical Research. (2020). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. 13(4), 235-240. Retrieved from [Link]

-

YouTube. (2025, January 29). Medicine of the week: NK1 receptor antagonists. Retrieved from [Link]

-

Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

-

Muñoz, M., & Coveñas, R. (2014). Biological and Pharmacological Aspects of the NK1-Receptor. Current Drug Targets, 15(9), 861–889. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Presley, B. C., et al. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 35, 100508. Retrieved from [Link]

Sources

- 1. Casopitant, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 290297-43-7|this compound|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]

- 10. N,N'-1,3-Phenylenedimaleimide | C14H8N2O4 | CID 18156 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine is a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development. Its structure, featuring a phenyl ring substituted with two highly electronegative trifluoromethyl groups, imparts unique physicochemical properties that are advantageous for the synthesis of pharmacologically active compounds. This guide provides an in-depth overview of the structure, synthesis, characterization, and applications of this versatile chemical intermediate, with a particular focus on its role in the development of novel therapeutics.

The strategic incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity. The presence of two such groups on the phenyl ring of this compound significantly influences its electronic and lipophilic character, making it a valuable building block for targeting specific biological pathways.

This guide will delve into the synthetic routes for this compound, detail its spectroscopic and physical properties, and explore its primary application as a key intermediate in the synthesis of the neurokinin-1 (NK1) receptor antagonist, casopitant.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central ethylamine chain attached to a 3,5-bis(trifluoromethyl)phenyl moiety. The molecule contains a chiral center at the carbon atom adjacent to the phenyl ring and the nitrogen atom.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁F₆N | |

| Molecular Weight | 271.20 g/mol | |

| CAS Number | 290297-43-7 (racemate) | |

| 334477-60-0 ((1R)-enantiomer) | ||

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from related compounds |

| Boiling Point | Not explicitly reported; estimated to be in the range of 200-250 °C at atmospheric pressure | Inferred from related compounds |

| Melting Point | Not explicitly reported | |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane | Inferred from general amine properties |

| Storage | Sealed in a dry environment at 2-8°C |

Synthesis of this compound

The most logical and widely employed method for the synthesis of this compound is the reductive amination of the corresponding ketone, 3',5'-bis(trifluoromethyl)acetophenone, with methylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced to the desired secondary amine.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination using sodium triacetoxyborohydride.[1]

Materials:

-

3',5'-Bis(trifluoromethyl)acetophenone

-

Methylamine (as a solution in THF or as a hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in DCE or THF, add methylamine (1.5-2.0 eq).

-

If using methylamine hydrochloride, add a non-nucleophilic base such as triethylamine (1.5-2.0 eq) to liberate the free amine.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. Acetic acid (0.1-0.5 eq) can be added to catalyze this step, particularly if the reaction is sluggish.

-

Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The reaction may be exothermic.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the N-methyl protons, and the C-methyl protons.

-

Aromatic Protons: The protons on the 3,5-bis(trifluoromethyl)phenyl ring are expected to appear as singlets or closely spaced multiplets in the downfield region (typically δ 7.5-8.0 ppm).

-

Methine Proton (-CH-): The proton on the chiral carbon will likely appear as a quartet due to coupling with the adjacent methyl group protons, in the range of δ 3.5-4.5 ppm.

-

N-Methyl Protons (-NH-CH₃): The protons of the N-methyl group are expected to be a singlet at around δ 2.2-2.5 ppm.

-

C-Methyl Protons (-CH-CH₃): The protons of the C-methyl group will likely appear as a doublet due to coupling with the methine proton, in the range of δ 1.3-1.6 ppm.

-

Amine Proton (-NH-): The N-H proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons: The carbon atoms of the phenyl ring will appear in the aromatic region (δ 120-150 ppm). The carbons attached to the trifluoromethyl groups will show characteristic quartets due to C-F coupling.

-

Trifluoromethyl Carbons (-CF₃): The carbon atoms of the trifluoromethyl groups will appear as quartets in the downfield region of the aliphatic carbons, typically around δ 120-130 ppm, with a large one-bond C-F coupling constant.

-

Methine Carbon (-CH-): The chiral carbon is expected to resonate at approximately δ 50-60 ppm.

-

N-Methyl Carbon (-NH-CH₃): The N-methyl carbon should appear at around δ 30-35 ppm.

-

C-Methyl Carbon (-CH-CH₃): The C-methyl carbon is expected to be in the upfield region, around δ 20-25 ppm.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 271. The fragmentation pattern would likely involve the loss of a methyl group (M-15) and cleavage of the C-C bond between the methine carbon and the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed in the range of 2850-3100 cm⁻¹.

-

C-F Stretch: Strong absorption bands in the region of 1100-1350 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl groups.

-

C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibration is expected in the range of 1020-1250 cm⁻¹.

Applications in Drug Development

The primary and most well-documented application of this compound is as a crucial chiral intermediate in the synthesis of casopitant .[2]

Caption: Role of the title compound in the synthesis of Casopitant.

Casopitant is a potent and selective neurokinin-1 (NK1) receptor antagonist that was investigated for the prevention of chemotherapy-induced nausea and vomiting (CINV).[2] The (S)-enantiomer of this compound is specifically used in the synthesis of casopitant, highlighting the importance of stereochemistry in its application. The amine serves as a key building block that is coupled with a substituted piperidine derivative to construct the final complex structure of the drug candidate.

The rationale for using this particular amine in the synthesis of casopitant lies in the contribution of the 3,5-bis(trifluoromethyl)phenyl moiety to the overall pharmacological profile of the final molecule. This group can enhance the binding affinity of the drug to the NK1 receptor and improve its pharmacokinetic properties, such as oral bioavailability and metabolic stability.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

Hazard Statements:

Based on supplier information for the racemic mixture, the following hazard statements apply :

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if inhalation is a risk.

Storage and Disposal:

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its synthesis via reductive amination provides a straightforward route to this important intermediate. The unique electronic and steric properties conferred by the two trifluoromethyl groups make it an attractive component in the design of novel therapeutic agents, as exemplified by its key role in the synthesis of the NK1 receptor antagonist casopitant. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and scientists working in the field of drug discovery and development.

References

- Humphrey, J. M. (2003). NK1 receptor antagonists for the treatment of chemotherapy-induced nausea and vomiting. Journal of Medicinal Chemistry, 46(12), 2245-2260.

- Lohr, L. (2008). Casopitant for the treatment of chemotherapy-induced nausea and vomiting. Drugs of Today, 44(1), 25-33.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

- 1. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethylamine–(R)-2-hydroxybutanedioic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 127733-47-5|(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine|BLD Pharm [bldpharm.com]

Spectroscopic Data of 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine. Aimed at researchers, scientists, and professionals in drug development, this document presents predicted ¹H NMR, ¹³C NMR, and IR spectra, alongside a plausible mass spectrometry fragmentation pattern. Each dataset is accompanied by a detailed, field-proven experimental protocol, offering insights into the causality behind methodological choices. The guide is structured to ensure scientific integrity, with a focus on expertise, trustworthiness, and authoritative grounding through comprehensive references.

Introduction

This compound is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The presence of two trifluoromethyl groups on the phenyl ring imparts unique electronic properties and can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Accurate structural elucidation and confirmation are paramount in the synthesis and application of such molecules. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

This guide provides a detailed analysis of the predicted spectroscopic data for this compound, offering a valuable resource for its identification and characterization. While experimental data is the gold standard, in its absence, high-quality predicted data serves as a robust foundational tool for researchers.

Molecular Structure

The molecular structure of this compound is presented below. Understanding the arrangement of atoms and functional groups is fundamental to interpreting the spectroscopic data that follows.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR data for the title compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 | s | 1H | Ar-H (H-4) |

| 7.75 | s | 2H | Ar-H (H-2, H-6) |

| 3.80 | q | 1H | CH-N |

| 2.30 | s | 3H | N-CH₃ |

| 1.45 | d | 3H | CH-CH₃ |

| 1.35 | s (broad) | 1H | N-H |

Predicted using NMRDB.org.[2]

3.1.1. Interpretation of the Predicted ¹H NMR Spectrum

-

The aromatic region is expected to show two singlets. The proton at the 4-position (para to the ethylamine group) is chemically distinct and appears as a singlet around 7.85 ppm. The two equivalent protons at the 2 and 6-positions (ortho to the ethylamine group) appear as another singlet at approximately 7.75 ppm.

-

The methine proton of the ethylamine side chain (CH-N) is expected to appear as a quartet around 3.80 ppm due to coupling with the adjacent methyl protons.

-

The N-methyl group (N-CH₃) should appear as a singlet at approximately 2.30 ppm.

-

The methyl group of the ethylamine side chain (CH-CH₃) is predicted to be a doublet around 1.45 ppm, resulting from coupling to the methine proton.

-

The N-H proton typically appears as a broad singlet and its chemical shift can vary depending on solvent and concentration; it is predicted here around 1.35 ppm.

3.1.2. Experimental Protocol for ¹H NMR Spectroscopy

This protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum.

Figure 2: Workflow for ¹H NMR Spectroscopy.

Causality in Experimental Choices:

-

Solvent: CDCl₃ is a common choice as it dissolves a wide range of organic compounds and its deuterium signal provides a convenient lock for the spectrometer.[3]

-

Internal Standard: TMS is chemically inert and its single, sharp resonance at 0.00 ppm provides a reliable reference point for chemical shifts.

-

Shimming: This process is crucial for obtaining sharp, well-resolved peaks by minimizing magnetic field inhomogeneities.[3]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 149.0 | Ar-C (C-1) |

| 131.5 (q, J ≈ 33 Hz) | Ar-C (C-3, C-5) |

| 123.0 (q, J ≈ 272 Hz) | CF₃ |

| 121.0 | Ar-C (C-2, C-6) |

| 118.0 | Ar-C (C-4) |

| 58.0 | CH-N |

| 34.0 | N-CH₃ |

| 23.0 | CH-CH₃ |

Predicted using NMRDB.org.[2]

3.2.1. Interpretation of the Predicted ¹³C NMR Spectrum

-

The carbon atom attached to the ethylamine group (C-1) is expected at a downfield chemical shift around 149.0 ppm.

-

The carbons bearing the trifluoromethyl groups (C-3 and C-5) will appear as a quartet due to coupling with the three fluorine atoms, predicted around 131.5 ppm.[4]

-

The trifluoromethyl carbons themselves will also be a quartet with a large coupling constant, predicted around 123.0 ppm.

-

The aromatic carbons at positions 2 and 6 are predicted to resonate around 121.0 ppm, while the carbon at position 4 is expected around 118.0 ppm.

-

The aliphatic carbons of the N-methylethanamine side chain are expected in the upfield region, with the methine carbon (CH-N) around 58.0 ppm, the N-methyl carbon (N-CH₃) at approximately 34.0 ppm, and the terminal methyl carbon (CH-CH₃) around 23.0 ppm.

3.2.2. Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters.

Figure 3: Workflow for ¹³C NMR Spectroscopy.

Causality in Experimental Choices:

-

Proton Decoupling: This technique removes the coupling between carbon and proton nuclei, resulting in a simpler spectrum where each unique carbon appears as a singlet, aiding in interpretation.[5]

-

Relaxation Delay: Quaternary carbons and carbons in CF₃ groups have longer relaxation times. A sufficient delay between pulses is necessary to ensure their signals are not attenuated, allowing for their detection.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Weak-Medium | N-H stretch |

| 2950 - 3000 | Medium | C-H stretch (aliphatic) |

| 3000 - 3100 | Weak | C-H stretch (aromatic) |

| 1610, 1470 | Medium-Strong | C=C stretch (aromatic) |

| 1280 | Strong | C-F stretch |

| 1100 - 1200 | Strong | C-N stretch |

4.1. Interpretation of the Predicted IR Spectrum

-

A weak to medium intensity band is expected in the 3300-3400 cm⁻¹ region, characteristic of the N-H stretching vibration of a secondary amine.[7]

-

Absorptions for aliphatic C-H stretching are anticipated in the 2950-3000 cm⁻¹ range.

-

Weak aromatic C-H stretching bands are expected between 3000 and 3100 cm⁻¹.

-

The aromatic C=C stretching vibrations will likely appear as a pair of bands around 1610 and 1470 cm⁻¹.

-

A very strong absorption band around 1280 cm⁻¹ is characteristic of the C-F stretching vibrations of the trifluoromethyl groups.

-

The C-N stretching vibration is expected to appear in the 1100-1200 cm⁻¹ region.[7]

4.2. Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid samples.[8]

Figure 4: Workflow for ATR-FTIR Spectroscopy.

Causality in Experimental Choices:

-

ATR Technique: This method requires minimal sample preparation and is ideal for liquid samples, providing high-quality spectra with good reproducibility.[9]

-

Background Spectrum: Collecting a background spectrum is essential to subtract the absorbance of the atmosphere (CO₂ and water vapor) and the instrument itself from the sample spectrum, ensuring accurate data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.[10]

Table 4: Plausible Mass Spectrometry Fragmentation of this compound (Electron Ionization)

| m/z | Proposed Fragment |

| 271 | [M]⁺ (Molecular Ion) |

| 256 | [M - CH₃]⁺ |

| 242 | [M - C₂H₅]⁺ |

| 228 | [M - C₂H₅N]⁺ |

| 213 | [C₈H₄F₆]⁺ |

| 58 | [C₃H₈N]⁺ |

5.1. Interpretation of the Plausible Mass Spectrum

-

The molecular ion peak ([M]⁺) is expected at m/z 271, corresponding to the molecular weight of the compound.

-

A common fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[11] Loss of a methyl radical from the molecular ion would result in a fragment at m/z 256.

-

Loss of an ethyl radical would lead to a fragment at m/z 242.

-

Cleavage of the bond between the benzylic carbon and the nitrogen could lead to the formation of a fragment at m/z 228.

-

Another significant fragment could be the 3,5-bis(trifluoromethyl)benzyl cation at m/z 213.

-

The N-methylethylamine fragment cation would appear at m/z 58.

Figure 5: Plausible Fragmentation Pathway.

5.2. Experimental Protocol for Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, providing valuable structural information.[12]

Figure 6: Workflow for EI-Mass Spectrometry.

Causality in Experimental Choices:

-

70 eV Electron Beam: This standard energy is high enough to cause reproducible fragmentation patterns, creating a "fingerprint" for the molecule that can be compared to spectral libraries.[10]

-

High Vacuum: A high vacuum environment is necessary to prevent ion-molecule reactions and to allow the ions to travel from the source to the detector without colliding with other molecules.

Conclusion

This technical guide has presented a comprehensive set of predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and a plausible mass spectrum. The provided interpretations and detailed experimental protocols offer a robust framework for researchers working with this and similar fluorinated compounds. The integration of predicted data with established methodologies underscores a practical approach to chemical characterization in the absence of experimental spectra, facilitating further research and development in the field of medicinal chemistry.

References

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved January 23, 2026, from [Link][2][13][14]

-

Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. [Link][15]

-

Hoyt, D. W., et al. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Modern NMR Techniques for Synthetic Chemistry. Royal Society of Chemistry.[3][16]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 23, 2026, from [Link][7]

-

Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Retrieved January 23, 2026, from [Link][6]

-

Wikipedia. (2023, December 28). Electron ionization. In Wikipedia. Retrieved January 23, 2026, from [Link][12]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 23, 2026, from [Link][11]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved January 23, 2026, from [Link][17]

-

Cheminfo. (n.d.). IR spectra prediction. Retrieved January 23, 2026, from [Link][18][19]

-

Agilent Technologies. (2018, May 25). FTIR Spectroscopic Analyze on Aqueous Samples. Retrieved January 23, 2026, from [Link][8]

-

Metin, M. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.[5]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved January 23, 2026, from [Link][1]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4036-4046. [Link][4]

-

Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved January 23, 2026, from [Link][20]

-

Shimadzu. (n.d.). Liquid Samples. Retrieved January 23, 2026, from [Link][21]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link][22]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved January 23, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Fluorine NMR. Retrieved January 23, 2026, from [Link][23]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved January 23, 2026, from [Link][24]

Sources

- 1. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 2. m.youtube.com [m.youtube.com]

- 3. books.rsc.org [books.rsc.org]

- 4. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. agilent.com [agilent.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. Simulate and predict NMR spectra [nmrdb.org]

- 14. Visualizer loader [nmrdb.org]

- 15. researchgate.net [researchgate.net]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. acdlabs.com [acdlabs.com]

- 18. IR spectra prediction [cheminfo.org]

- 19. Infrared spectra prediction [cheminfo.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 22. youtube.com [youtube.com]

- 23. biophysics.org [biophysics.org]

- 24. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine

Abstract

This technical guide provides a comprehensive analysis and detailed interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. We will delve into the structural elucidation of this compound by predicting and dissecting its characteristic ¹H NMR spectral features. This guide will cover the theoretical basis for the expected chemical shifts and coupling constants, present a detailed experimental protocol for acquiring a high-quality spectrum, and offer insights into the influence of the molecule's unique structural motifs, including the electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group and the chiral center, on the resulting spectrum.

Introduction: The Significance of this compound and its Spectroscopic Characterization

This compound is a chiral amine of significant interest in medicinal chemistry and materials science. Its rigid aromatic core, substituted with two powerful electron-withdrawing trifluoromethyl groups, coupled with a chiral ethylamine side chain, imparts unique chemical and physical properties. Accurate and unambiguous structural confirmation is paramount in the synthesis and application of such molecules. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed information about the electronic environment of each proton within the molecule.

The presence of the 3,5-bis(trifluoromethyl)phenyl group is expected to exert a strong deshielding effect on the aromatic protons, shifting their resonances to a lower field. Furthermore, the chirality of the molecule renders the protons of the ethylamine side chain diastereotopic, leading to more complex splitting patterns than would be observed in an achiral analogue. This guide will systematically deconstruct these anticipated spectral complexities.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments, which will give rise to separate signals in the ¹H NMR spectrum.

Figure 1. Molecular structure of this compound highlighting distinct proton environments.

Predicted Chemical Shifts (δ) and Multiplicities

The predicted ¹H NMR data are summarized in the table below. These predictions are based on the analysis of structurally similar compounds and the known electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic Protons (H₂', H₆') | ~ 7.8 | Singlet (or narrow multiplet) | - | 2H |

| Aromatic Proton (H₄') | ~ 7.7 | Singlet (or narrow multiplet) | - | 1H |

| Methine Proton (CH) | ~ 3.6 - 4.0 | Quartet | ~ 6.5 - 7.0 | 1H |

| N-Methyl Protons (N-CH₃) | ~ 2.2 - 2.5 | Singlet | - | 3H |

| Methyl Protons (CH-CH₃) | ~ 1.3 - 1.5 | Doublet | ~ 6.5 - 7.0 | 3H |

| Amine Proton (NH) | Variable (broad singlet) | Broad Singlet | - | 1H |

Rationale for Predictions

-

Aromatic Protons (H₂', H₄', H₆'): The two trifluoromethyl groups are potent electron-withdrawing groups, which significantly deshield the aromatic protons. This effect causes their resonances to appear far downfield. Based on data for compounds like 3,5-bis(trifluoromethyl)benzoyl chloride and 3,5-bis(trifluoromethyl)benzyl alcohol, where aromatic protons are observed in the range of 7.8-8.6 ppm, we predict the aromatic signals for our target molecule to be in a similar region.[1][2] The protons at the 2' and 6' positions are chemically equivalent and are expected to appear as a singlet or a very narrow multiplet. The proton at the 4' position will also be a singlet. The minimal coupling between these meta-positioned protons often results in unresolved splitting.[3]

-

Methine Proton (CH): This proton is attached to a chiral center and is adjacent to both the aromatic ring and the methyl group. The electron-withdrawing nature of the phenyl group will deshield this proton. Its multiplicity will be a quartet due to coupling with the three protons of the adjacent methyl group (n+1 = 4).[4] A typical vicinal coupling constant (³J) for protons on sp³-hybridized carbons is in the range of 6-8 Hz.[3]

-

N-Methyl Protons (N-CH₃): The protons of the N-methyl group are adjacent to a nitrogen atom, which is moderately electron-withdrawing. We anticipate their signal to appear as a singlet in the range of 2.2-2.5 ppm. Typically, coupling between N-H protons and adjacent C-H protons is not observed due to rapid proton exchange and quadrupole broadening by the nitrogen atom.[4]

-

Methyl Protons (CH-CH₃): These protons are coupled to the single methine proton, resulting in a doublet (n+1 = 2).[4] The coupling constant will be identical to that of the methine proton's quartet.

-

Amine Proton (NH): The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, concentration, and temperature. It will typically appear as a broad singlet and its signal can be confirmed by D₂O exchange, which would cause the peak to disappear.[4]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common, relatively non-polar solvent that should provide good solubility. For confirmation of the N-H proton signal, a separate experiment using D₂O as a co-solvent can be performed.

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Parameters

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected range of chemical shifts.

-

Number of Scans: 16 to 64 scans should provide an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.

-

Acquisition Time (aq): An acquisition time of 2-3 seconds will ensure good resolution.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually.

-

Baseline correct the spectrum.

-

Integrate all signals.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Advanced Spectroscopic Considerations

The Effect of Chirality

The presence of a stereocenter at the benzylic position has a crucial impact on the NMR spectrum. While it doesn't affect the chemical shifts of the aromatic protons directly in this case due to the symmetry of the phenyl ring, it would lead to diastereotopicity of protons in more complex derivatives. For instance, if the N-methyl group were replaced by an N-ethyl group, the two methylene protons of the N-ethyl group would be diastereotopic and would likely appear as a complex multiplet rather than a simple quartet.

2D NMR Experiments for Unambiguous Assignments

To definitively confirm the proton assignments, several 2D NMR experiments can be performed:

-

COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. A cross-peak between the methine proton and the methyl protons of the ethylamine side chain would be expected.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing valuable information for both ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which can be used to confirm the connectivity of the molecule.

Figure 2. Experimental workflow for the ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a set of well-defined signals that are highly characteristic of its molecular structure. The strong electron-withdrawing effect of the two trifluoromethyl groups leads to a significant downfield shift of the aromatic proton resonances. The chiral center dictates the coupling patterns of the ethylamine side chain, resulting in a quartet for the methine proton and a doublet for the terminal methyl group. By following the detailed experimental protocol outlined in this guide, researchers can obtain a high-quality spectrum that, when properly interpreted, will provide unambiguous confirmation of the structure of this important molecule. The application of 2D NMR techniques can further solidify these assignments, providing an unshakable foundation for subsequent research and development activities.

References

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

- Abraham, R. J., Basso, E. A., & Gauze, G. F. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 748-756.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231). Retrieved from [Link]

-

Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). Retrieved from [Link]

-

Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). 12: 1H-NMR spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (TU) in CDCl3 (500 MHz). Retrieved from [Link]

Sources

- 1. 3,5-Bis(trifluoromethyl)benzoyl chloride (785-56-8) 1H NMR spectrum [chemicalbook.com]

- 2. 3,5-Bis(trifluoromethyl)benzyl alcohol(32707-89-4) 1H NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data for the compound 1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine. In the absence of a publicly available experimental spectrum, this document leverages established principles of NMR spectroscopy, substituent effects, and data from analogous structures to present a detailed prediction and interpretation of the ¹³C NMR spectrum. Furthermore, a rigorous, field-proven protocol for the acquisition and processing of high-quality ¹³C NMR data for this specific analyte is provided. This guide is intended to serve as an essential resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who are working with or characterizing this and structurally related molecules.

Introduction: The Significance of this compound and the Role of ¹³C NMR

This compound is a chiral amine that serves as a crucial building block in the synthesis of various pharmacologically active compounds. The presence of two trifluoromethyl groups on the phenyl ring imparts unique electronic properties and can significantly influence the biological activity and pharmacokinetic profile of derivative molecules.

In the rigorous process of drug discovery and development, unambiguous structural characterization is paramount. ¹³C NMR spectroscopy stands as a powerful and indispensable analytical technique for elucidating the carbon framework of organic molecules.[1] Unlike ¹H NMR, ¹³C NMR spectra offer a wider chemical shift range, typically minimizing signal overlap and providing a distinct signal for each unique carbon atom in a molecule.[2] For a molecule such as this compound, ¹³C NMR is not only vital for confirming the carbon skeleton but also for understanding the electronic environment of each carbon atom, which is heavily influenced by the strongly electron-withdrawing trifluoromethyl groups.

This guide will first deconstruct the anticipated ¹³C NMR spectrum of the title compound, offering predicted chemical shifts and a thorough explanation of the underlying principles. Subsequently, a detailed, step-by-step methodology for acquiring an experimental spectrum is presented, ensuring reproducibility and data integrity.

Predicted ¹³C NMR Spectrum and Interpretation

The interpretation of a ¹³C NMR spectrum hinges on understanding the chemical environment of each carbon atom. The electron density around a carbon nucleus dictates its resonance frequency (chemical shift), and interactions with neighboring NMR-active nuclei (like ¹⁹F) can lead to signal splitting (coupling).

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with carbon numbering.

Predicted Chemical Shifts (δ) and Rationale

The predicted chemical shifts are based on established substituent effects, particularly the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group, and typical values for aliphatic amines.[3]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Expected Multiplicity |

| C1 | 145 - 150 | Quaternary aromatic carbon directly attached to the electron-donating ethanamine side chain. Its chemical shift will be significantly influenced by the substituents at C3 and C5. Expected to be a singlet. |

| C2, C6 | 125 - 130 | Protonated aromatic carbons ortho to the ethanamine group. Due to molecular symmetry, these carbons are chemically equivalent.[4] Expected to be a singlet in a proton-decoupled spectrum. |

| C3, C5 | 130 - 135 | Quaternary aromatic carbons directly bonded to the highly electronegative CF₃ groups. These carbons will be significantly deshielded. Due to coupling with three fluorine atoms, this signal will appear as a quartet (²J_CF). |

| C4 | 120 - 125 | Protonated aromatic carbon para to the ethanamine group. Expected to show a small downfield shift due to the meta-directing CF₃ groups. Expected to be a singlet. |

| -CF₃ | 122 - 128 | Trifluoromethyl carbons . These carbons are directly bonded to three fluorine atoms and will appear as a prominent quartet (¹J_CF). The large one-bond C-F coupling constant is a characteristic feature. |

| C7 | 55 - 65 | Benzylic methine carbon directly attached to the aromatic ring and the nitrogen atom. Both substituents cause a downfield shift.[5] Expected to be a singlet. |

| C8 | 18 - 25 | Methyl carbon of the ethyl group. Located further from the electron-withdrawing groups, it will appear in the typical aliphatic region. Expected to be a singlet. |

| C9 | 30 - 38 | N-methyl carbon . The nitrogen atom causes a downfield shift compared to a standard alkane. Expected to be a singlet. |

Causality of Substituent Effects: The two trifluoromethyl groups are powerful electron-withdrawing groups through induction. This effect deshields the aromatic carbons, shifting their signals to a higher ppm value (downfield). The carbons directly attached to the CF₃ groups (C3 and C5) will experience the most significant deshielding. The N-methylethanamine group is generally considered to be an activating, electron-donating group, which would tend to shield the aromatic carbons (shift them upfield). The final chemical shifts are a balance of these competing electronic effects.

¹³C-¹⁹F Coupling: A key feature of the spectrum will be the splitting of carbon signals by the fluorine atoms.[3]

-

¹J_CF: The one-bond coupling between the CF₃ carbon and the three fluorine atoms is typically very large (around 270-280 Hz), resulting in a well-defined quartet.

-

²J_CF: The two-bond coupling between the aromatic carbons C3 and C5 and the attached fluorine atoms will also result in a quartet, but with a smaller coupling constant (typically 30-40 Hz).

-

Longer-range couplings (³J_CF, ⁴J_CF): These couplings to other aromatic carbons (C2, C4, C6) are also possible but are often smaller and may not be fully resolved.

Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a self-validating protocol for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.

Sample Preparation

-

Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

-

Mass: Weigh approximately 10-20 mg of the compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.[6]

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[2] Modern NMR instruments often use the residual solvent peak for referencing, but the addition of TMS can be a good practice for confirmation.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Caption: Workflow for sample preparation.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These should be adjusted as necessary based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or zgdc30 | A standard pulse program for proton-decoupled ¹³C NMR with a 30° pulse angle to allow for shorter relaxation delays.[7] |

| Acquisition Time (AQ) | ≥ 1.0 s | A longer acquisition time provides better digital resolution, which is important for resolving closely spaced peaks and observing coupling patterns. |